Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy- is a chemical compound with the molecular formula C8H10ClNO2S It is a white to yellow solid that is used primarily in research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy- typically involves the reaction of ethanesulfonyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanesulfonamide derivatives.
Scientific Research Applications
Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as cell cycle arrest, inhibition of protein synthesis, and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)ethanesulfonamide
- N-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
- N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide
Uniqueness
Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy- is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets.
Properties
CAS No. |
62919-00-0 |
---|---|
Molecular Formula |
C8H10ClNO3S |
Molecular Weight |
235.69 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-hydroxyethanesulfonamide |
InChI |
InChI=1S/C8H10ClNO3S/c1-2-14(12,13)10(11)8-5-3-7(9)4-6-8/h3-6,11H,2H2,1H3 |
InChI Key |
SGTSDEOGCJFTRE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.